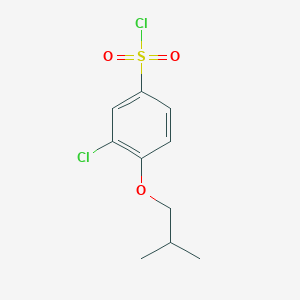

3-Chloro-4-isobutoxybenzenesulfonyl chloride

CAS No.:

Cat. No.: VC17694850

Molecular Formula: C10H12Cl2O3S

Molecular Weight: 283.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2O3S |

|---|---|

| Molecular Weight | 283.17 g/mol |

| IUPAC Name | 3-chloro-4-(2-methylpropoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H12Cl2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | XNDZHMVVTLKVQO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Introduction

3-Chloro-4-isobutoxybenzenesulfonyl chloride is a chemical compound that belongs to the class of benzenesulfonyl chlorides. It is characterized by its molecular structure, which includes a chloro and an isobutoxy group attached to a benzene ring, along with a sulfonyl chloride moiety. This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.

Synthesis and Applications

The synthesis of 3-Chloro-4-isobutoxybenzenesulfonyl chloride typically involves the reaction of 3-chloro-4-isobutoxybenzene with chlorosulfonic acid. This process requires careful control of reaction conditions to achieve high purity and yield.

This compound is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its sulfonyl chloride group makes it a useful reagent for forming sulfonamides, which are important in drug development due to their biological activities.

Biological and Chemical Reactions

3-Chloro-4-isobutoxybenzenesulfonyl chloride can participate in various chemical reactions, such as nucleophilic substitution reactions where the sulfonyl chloride group reacts with nucleophiles to form sulfonamides. These reactions are crucial for creating compounds with potential therapeutic effects.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of sulfonamides with nucleophiles |

| Hydrolysis | Conversion to sulfonic acid in aqueous conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume